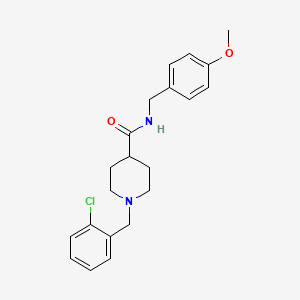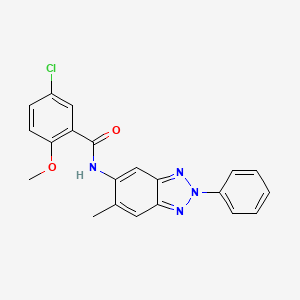
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione is an organic compound with the molecular formula C23H18O3 It is characterized by the presence of a phenyl group and a xanthenyl group attached to a butane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione typically involves the condensation of 9H-xanthene-9-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe due to its xanthenyl group.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The phenyl and xanthenyl groups can engage in π-π interactions, hydrogen bonding, and van der Waals forces with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-(2-Chloro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
- 2-(2-Fluoro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
- 1-(4-Fluorophenyl)-2-(9H-xanthen-9-yl)-1,3-butanedione
Comparison: 1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and xanthenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Similar compounds with different substituents on the xanthenyl or phenyl rings may exhibit different reactivity and properties, highlighting the importance of the specific structure of this compound.
Propriétés
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)

![4-bromo-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)
![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5208743.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![4-ethyl-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B5208788.png)
